3-amino-3-methyl-1-phenylbutan-2-onehydrochloride
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Overview
Description
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride typically involves the use of transaminases and pyruvate decarboxylase. The process begins with the transamination of a prochiral ketone, followed by the removal of by-products using pyruvate decarboxylase. This method does not require expensive cofactors and can achieve high yields and selectivity under optimal conditions, such as a temperature of 30°C and a 20-fold excess of alanine .
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet demand. The use of biocatalysts like transaminases and pyruvate decarboxylase is advantageous due to their efficiency and selectivity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-phenylbutane: A related compound with similar structural features but different functional groups.
4-phenyl-2-butanone: Another related compound used as a precursor in the synthesis of 3-amino-3-methyl-1-phenylbutan-2-one hydrochloride.
Uniqueness
3-amino-3-methyl-1-phenylbutan-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-3-methyl-1-phenylbutan-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-11(2,12)10(13)8-9-6-4-3-5-7-9;/h3-7H,8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOKTBSZOHLGSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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